rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
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Overview
Description
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a complex organic compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . This compound is characterized by the presence of a hydrazinecarbonyl group, a hydroxycyclopentyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting from a suitable cyclopentane derivative, the hydroxy group is introduced via a hydroxylation reaction.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of the hydroxycyclopentyl intermediate with hydrazine and a suitable carbonyl source under controlled conditions.
Attachment of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The hydrazinecarbonyl group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include derivatives with modified functional groups, such as amines, carbonyl compounds, and substituted acetamides.
Scientific Research Applications
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide can be compared with similar compounds such as:
rac-N-{[(1R,2R)-2-hydroxycyclohexyl]oxy}phenylacetamide: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring, leading to different chemical properties and biological activities.
rac-tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate: This compound has an aminomethyl group instead of a hydrazinecarbonyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H17N3O3 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[[4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15) |
InChI Key |
WMWTXDUAFVNLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CC(CC1O)C(=O)NN |
Origin of Product |
United States |
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